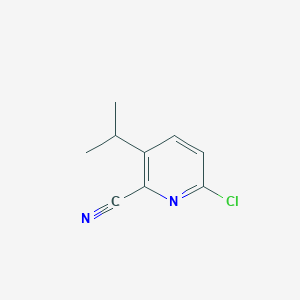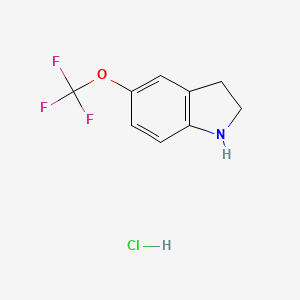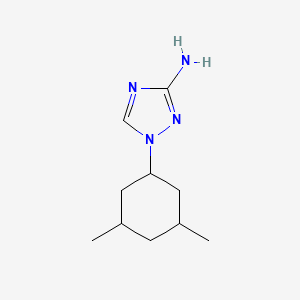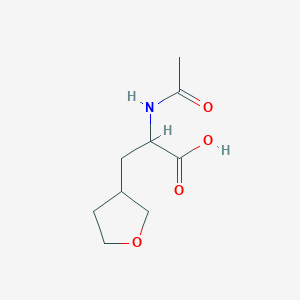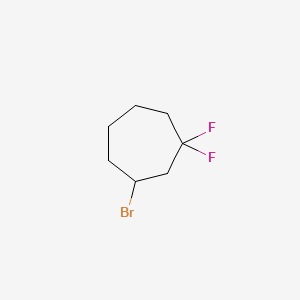
3-Bromo-1,1-difluorocycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1-difluorocycloheptane is a chemical compound with the molecular formula C7H11BrF2 and a molecular weight of 213.1 g/mol.
Méthodes De Préparation
The synthesis of 3-Bromo-1,1-difluorocycloheptane typically involves the reaction of cycloheptane with bromine and fluorine sources under controlled conditions. One common method involves the bromination of cycloheptane followed by fluorination using reagents such as hydrogen fluoride or other fluorinating agents . The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and selectivity.
Analyse Des Réactions Chimiques
3-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen fluoride for fluorination, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Bromo-1,1-difluorocycloheptane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential biological activities .
Comparaison Avec Des Composés Similaires
3-Bromo-1,1-difluorocycloheptane can be compared with other similar compounds, such as:
3-Bromo-1,1,1-trifluoropropane: This compound has similar halogenation but differs in the carbon chain length and structure.
1,1-Difluorocyclopropane: This compound shares the difluorocycloalkane structure but has a smaller ring size.
1,2-Dibromocyclopentane: This compound has a similar bromination pattern but differs in the ring size and substitution pattern.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on a seven-membered ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H11BrF2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
3-bromo-1,1-difluorocycloheptane |
InChI |
InChI=1S/C7H11BrF2/c8-6-3-1-2-4-7(9,10)5-6/h6H,1-5H2 |
Clé InChI |
JGPBTNZMEHDJGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC(C1)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


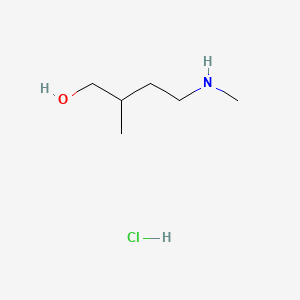
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)
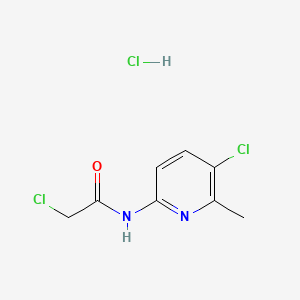
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
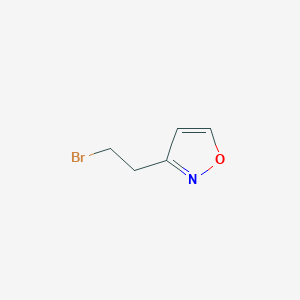

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
